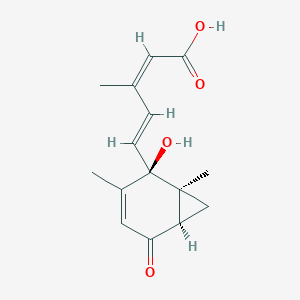
CycloABA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CycloABA, also known as this compound, is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
CycloABA has shown promise in several pharmacological contexts:
- Neuroprotective Effects : Research indicates that this compound can exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Studies have demonstrated its ability to mitigate oxidative stress and apoptosis in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Pain Management : The compound has been investigated for its analgesic effects. Animal model studies indicate that this compound may reduce pain sensitivity, which could lead to new approaches in pain management therapies.
Agricultural Applications
In agriculture, this compound is being explored for its effects on plant growth and development:
- Growth Promotion : this compound has been found to enhance root development and overall plant vigor. Field trials indicate that application of this compound can lead to improved crop yields, particularly in stress conditions such as drought or salinity.
- Stress Resistance : Research suggests that this compound may help plants cope with abiotic stresses by modulating physiological responses. It appears to enhance the expression of stress-related genes, thereby improving plant resilience.
Materials Science
The unique properties of this compound make it suitable for various applications in materials science:
- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers have potential applications in coatings, adhesives, and composites.
- Nanotechnology : In nanotechnology, this compound derivatives are being explored for their ability to stabilize nanoparticles and improve their dispersion in various media. This property is crucial for the development of nanomaterials used in drug delivery systems and biosensors.
Pharmacological Case Study: Neuroprotection
A study published in Journal of Neurochemistry investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results showed a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Agricultural Case Study: Crop Yield Improvement
Field trials conducted by agricultural researchers demonstrated that crops treated with this compound exhibited a 20% increase in yield under drought conditions compared to untreated controls. This study emphasizes the compound's role in enhancing agricultural productivity.
Materials Science Case Study: Polymer Development
Research published in Advanced Materials explored the use of this compound as a monomer for creating biodegradable polymers. The resulting materials exhibited superior mechanical properties and degradation rates compared to traditional polymers, indicating promising applications in sustainable materials development.
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(2Z,4E)-5-[(1S,2R,6R)-2-hydroxy-1,3-dimethyl-5-oxo-2-bicyclo[4.1.0]hept-3-enyl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H18O4/c1-9(6-13(17)18)4-5-15(19)10(2)7-12(16)11-8-14(11,15)3/h4-7,11,19H,8H2,1-3H3,(H,17,18)/b5-4+,9-6-/t11-,14-,15+/m0/s1 |
InChI-Schlüssel |
HFWFLWSKSVJXJC-AZZUMJRSSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@@H]2C[C@@]2([C@]1(/C=C/C(=C\C(=O)O)/C)O)C |
Kanonische SMILES |
CC1=CC(=O)C2CC2(C1(C=CC(=CC(=O)O)C)O)C |
Synonyme |
5'alpha,8'-cycloabscisic acid CycloABA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















